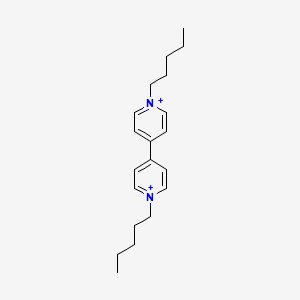
N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide is an organic compound that belongs to the class of amides. It features a 4-chlorophenyl group and a 1,3-dioxo-1,3-dihydro-isoindol-2-yl group attached to a propionamide backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide typically involves the following steps:
Formation of the Isoindole Derivative: The isoindole derivative can be synthesized through the cyclization of an appropriate precursor, such as phthalic anhydride, with an amine.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a substitution reaction using a suitable chlorinated aromatic compound.
Formation of the Propionamide Backbone: The final step involves the formation of the propionamide backbone through an amidation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions, including the use of catalysts, solvents, and controlled temperatures to maximize yield and purity. Specific details would require consultation with industrial chemistry resources.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide: Similar structure with an acetamide backbone.
N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyramide: Similar structure with a butyramide backbone.
Uniqueness
N-(4-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C17H13ClN2O3 |
|---|---|
Peso molecular |
328.7 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C17H13ClN2O3/c1-10(15(21)19-12-8-6-11(18)7-9-12)20-16(22)13-4-2-3-5-14(13)17(20)23/h2-10H,1H3,(H,19,21) |
Clave InChI |
ICXCBSUHNIUMAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11706473.png)
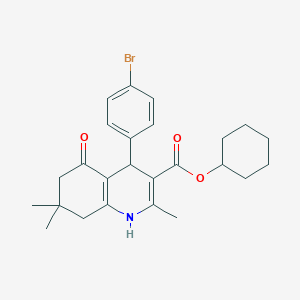
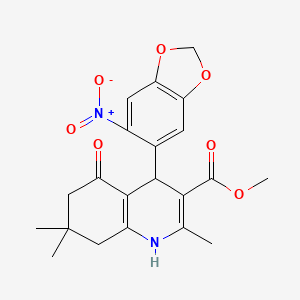
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methoxynaphthalene-2-carbohydrazide](/img/structure/B11706494.png)
![prop-2-en-1-yl 4-[(5E)-4-oxo-5-{4-oxo-3-[4-oxo-4-(prop-2-en-1-yloxy)butyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B11706497.png)
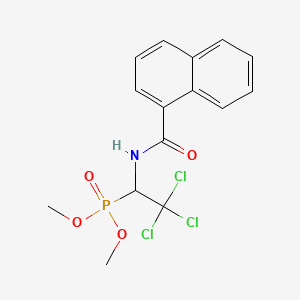
![N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide](/img/structure/B11706510.png)
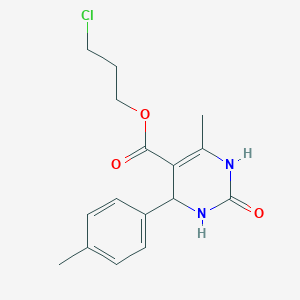
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706512.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide](/img/structure/B11706522.png)
![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide](/img/structure/B11706525.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706531.png)

